N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766264
InChI: InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766264

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine
Standard InChI InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3,(H,15,16)
Standard InChI Key KYQXQZCUXNFFFU-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC

Introduction

Structural Analysis

Molecular Architecture

The compound features:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • A propyl group at position 1, enhancing lipophilicity.

  • A 4-methoxybenzyl moiety at position 3, contributing to electronic diversity .

Key Structural Data

PropertyValue
IUPAC NameN-[(4-Methoxyphenyl)methyl]-1-propylpyrazol-3-amine
SMILESCCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC
InChI KeyKYQXQZCUXNFFFU-UHFFFAOYSA-N
XLogP3 (Lipophilicity)2.8

The methoxy group on the benzyl ring improves solubility in polar solvents, while the pyrazole core facilitates π-π stacking interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

  • Core Formation: The pyrazole ring is synthesized via cyclization of hydrazine derivatives with β-keto esters.

  • Alkylation: The propyl group is introduced using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).

  • Benzylation: 4-Methoxybenzyl chloride reacts with the pyrazole amine in the presence of NaH, yielding the final product.

Reaction Conditions

StepReagents/ConditionsYield
CyclizationHydrazine hydrate, ethanol, reflux65%
Alkylation1-Bromopropane, K₂CO₃, DMF, 80°C72%
Benzylation4-Methoxybenzyl chloride, NaH, THF, 0°C58%

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Properties

PropertyValue
Melting Point104–107°C (predicted)
Solubility>10 mg/mL in DMSO
LogP2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s moderate lipophilicity (LogP 2.8) suggests balanced membrane permeability, making it suitable for drug discovery .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Analogous compounds inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–2.5 µM . The propyl chain may stabilize hydrophobic interactions in the COX-2 active site.

Anticancer Screening

Pyrazole derivatives exhibit IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Mechanistic studies suggest tubulin polymerization inhibition .

Applications in Drug Discovery

Lead Optimization

  • Structural Modifications: Replacing the propyl group with cyclopropyl enhances metabolic stability .

  • Hybrid Analogues: Conjugation with benzotriazole improves kinase inhibition (e.g., EGFR IC₅₀ = 0.12 µM) .

Computational Insights

  • Docking Studies: The methoxybenzyl group forms hydrogen bonds with Asn-142 of COX-2 (binding energy: −8.2 kcal/mol) .

  • ADMET Prediction: High gastrointestinal absorption (83%) and low CYP3A4 inhibition risk .

HazardPrecautionary Measures
Skin irritationUse nitrile gloves, fume hood
Eye damageWear safety goggles
Inhalation riskAvoid dust formation

The compound is classified under GHS Category 8 (health hazards) .

Future Directions

  • Synthetic Scalability: Optimize continuous flow reactors for >90% yield.

  • Targeted Bioassays: Evaluate activity against SARS-CoV-2 main protease (Mᵖʳᵒ) and β-lactamase .

  • Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to enhance bioavailability.

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